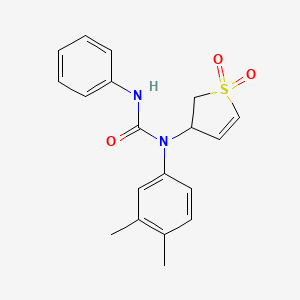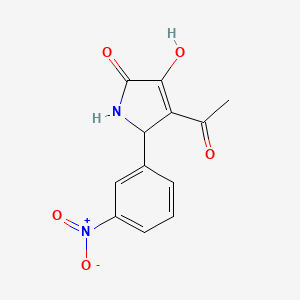
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea, also known as DMTU, is a synthetic antioxidant that has been extensively studied for its potential use in various scientific applications. This compound has shown promising results in protecting against oxidative stress and has been used in several biochemical and physiological experiments.
Mecanismo De Acción
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS) that can cause oxidative damage to cells. It also inhibits lipid peroxidation, a process that can lead to cellular damage and death. N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea has been shown to interact with several cellular signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant responses in cells.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea has been shown to have several biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It has also been shown to improve mitochondrial function and reduce cellular damage in various models of oxidative stress. In addition, N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea in lab experiments is its potent antioxidant properties, which can help to protect cells from oxidative damage. It is also relatively easy to synthesize and has a long shelf life. However, one limitation of using N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea is that it may interact with other cellular pathways and could potentially interfere with the results of some experiments.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea. One area of interest is investigating its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanisms underlying its antioxidant effects and to identify potential drug targets for the development of new treatments for oxidative stress-related diseases. Finally, more research is needed to determine the optimal dosing and administration of N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea in various experimental models.
Métodos De Síntesis
The synthesis of N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea involves the reaction of 3,4-dimethylaniline with phenyl isocyanate in the presence of a catalyst. The resulting product is then treated with thionyl chloride to yield the final product, N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea has been widely used in various scientific research applications due to its potent antioxidant properties. It has been shown to protect against oxidative stress in several in vitro and in vivo models, including neuronal cells, liver cells, and heart cells. N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea has also been used in studies investigating the effects of oxidative stress on aging, inflammation, and cancer.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-1-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-14-8-9-17(12-15(14)2)21(18-10-11-25(23,24)13-18)19(22)20-16-6-4-3-5-7-16/h3-12,18H,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNNNLXUIYDHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-1-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5065086.png)
![ethyl 2-[(cyclohexylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5065088.png)

![N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5065099.png)
![1-(4-fluorobenzyl)-N-[3-(1H-indol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065105.png)
![N-[(5-chloro-2-thienyl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B5065113.png)

![2-amino-5,6,7-trimethyl-1-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium perchlorate](/img/structure/B5065129.png)

![6-(1-cyclohexen-1-ylacetyl)-3-(3-fluorophenyl)-1-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5065161.png)
![1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5065164.png)
![N-(3-isoxazolylmethyl)-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5065171.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5065184.png)